

An In-depth Technical Guide to N-Methoxycarbonylmaleimide: Molecular Structure, Properties, and Applications

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Compound of Interest

Compound Name: *N-Methoxycarbonylmaleimide*

Cat. No.: B014978

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Introduction

N-Methoxycarbonylmaleimide is a versatile chemical reagent characterized by a five-membered cyclic imide structure functionalized with a methoxycarbonyl group. This activating group enhances its electrophilicity, making it a valuable tool in organic synthesis and bioconjugation. Its primary utility lies in the efficient conversion of primary amines into maleimides, which are subsequently used for selective covalent modification of thiol-containing biomolecules such as proteins and peptides. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and key applications of **N-Methoxycarbonylmaleimide**, complete with detailed experimental protocols and quantitative data.

Molecular Structure and Formula

- Molecular Formula: $C_6H_5NO_4$ [\[1\]](#)
- Molecular Weight: 155.11 g/mol [\[1\]](#)
- IUPAC Name: methyl 2,5-dioxopyrrole-1-carboxylate [\[1\]](#)
- CAS Number: 55750-48-6

- Canonical SMILES: COC(=O)N1C(=O)C=CC1=O[1]
- InChI Key: LLAZQXZGAVBLRX-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **N-Methoxycarbonylmaleimide** is presented in the table below. This data is essential for its characterization and application in various experimental settings.

Property	Value	Reference
Physical State	White to off-white solid	--INVALID-LINK--
Melting Point	63-67 °C	--INVALID-LINK--
Solubility	Slightly soluble in methanol, DMSO, ethyl acetate, and chloroform.	--INVALID-LINK--, --INVALID-LINK--
¹ H NMR (CDCl ₃)	δ (ppm): 6.8 (s, 2H, CH=CH), 3.9 (s, 3H, OCH ₃)	Typical values, specific spectra may vary.
¹³ C NMR (CDCl ₃)	δ (ppm): 170 (C=O, imide), 151 (C=O, carbamate), 135 (CH=CH), 54 (OCH ₃)	Typical values, specific spectra may vary.
FTIR (cm ⁻¹)	~1740 (C=O, imide), ~1710 (C=O, carbamate), ~1600 (C=C)	--INVALID-LINK--
Mass Spectrum	Molecular Ion (M ⁺): m/z 155	--INVALID-LINK--

Experimental Protocols

Detailed methodologies for the synthesis of N-substituted maleimides and their subsequent application in bioconjugation and cycloaddition reactions are provided below.

Protocol 1: Synthesis of N-Aryl Maleimides from Maleic Anhydride (Two-Step)

This protocol outlines a general and widely used method for the synthesis of N-aryl maleimides, which can be adapted for the synthesis of N-alkoxycarbonyl maleimides.

Step 1: Formation of the Maleanilic Acid

- In a three-necked flask equipped with a stirrer, dissolve maleic anhydride (2 moles) in diethyl ether (2.5 L).[\[2\]](#)
- Once dissolved, slowly add a solution of the desired aniline (2 moles) in diethyl ether (200 mL).[\[2\]](#)
- Stir the resulting suspension at room temperature for 1 hour.[\[2\]](#)
- Cool the mixture to 15-20°C in an ice bath.[\[2\]](#)
- Collect the precipitated maleanilic acid by suction filtration. The product is typically used in the next step without further purification.[\[2\]](#) The yield is generally high (97-98%).[\[2\]](#)

Step 2: Cyclization to the N-Aryl Maleimide

- In an Erlenmeyer flask, add anhydrous sodium acetate (65 g) to acetic anhydride (670 mL).[\[2\]](#)
- Add the maleanilic acid (316 g) from the previous step to the mixture.[\[2\]](#)
- Dissolve the suspension by swirling and heating on a steam bath for 30 minutes.[\[2\]](#)
- Cool the reaction mixture in a cold water bath and then pour it into ice water (1.3 L).[\[2\]](#)
- Collect the precipitated N-aryl maleimide by suction filtration.[\[2\]](#)
- Wash the product with ice-cold water (3 x 500 mL) and then with petroleum ether (500 mL).[\[2\]](#)

- Dry the product. The crude yield is typically 75-80%.^[2] Recrystallization from a suitable solvent like cyclohexane can be performed for further purification.^[2]

Protocol 2: Conversion of a Primary Amine to a Maleimide using N-Methoxycarbonylmaleimide

This protocol describes the efficient conversion of a primary amine to a maleimide, a key application of **N-Methoxycarbonylmaleimide**, particularly in the modification of biomolecules.

- Dissolve the primary amine-containing substrate in a suitable buffer, typically at alkaline pH.^[3]
- Add **N-Methoxycarbonylmaleimide** to the solution.
- The reaction is typically complete within 30-60 minutes at room temperature.^[3]
- The resulting maleimide-functionalized product can be purified using standard techniques such as chromatography.

Protocol 3: Thiol-Maleimide Conjugation for Bioconjugation

This protocol details the reaction of a maleimide-functionalized molecule with a thiol-containing biomolecule, such as a protein with cysteine residues.

- Ensure the thiol groups on the biomolecule are reduced and available for reaction.
- Dissolve the maleimide-functionalized molecule and the thiol-containing biomolecule in a suitable buffer, maintaining a pH between 6.5 and 7.5 for optimal reaction and selectivity.^[4]^[5]
- The reaction is typically carried out at room temperature for 1-2 hours or overnight at 4°C.
- The progress of the conjugation can be monitored by techniques such as SDS-PAGE or mass spectrometry.

- The resulting bioconjugate can be purified from unreacted starting materials using size-exclusion chromatography or other appropriate methods.

Protocol 4: Diels-Alder Reaction of a Maleimide with a Diene

This protocol provides a general procedure for the [4+2] cycloaddition reaction between a maleimide (dienophile) and a conjugated diene.

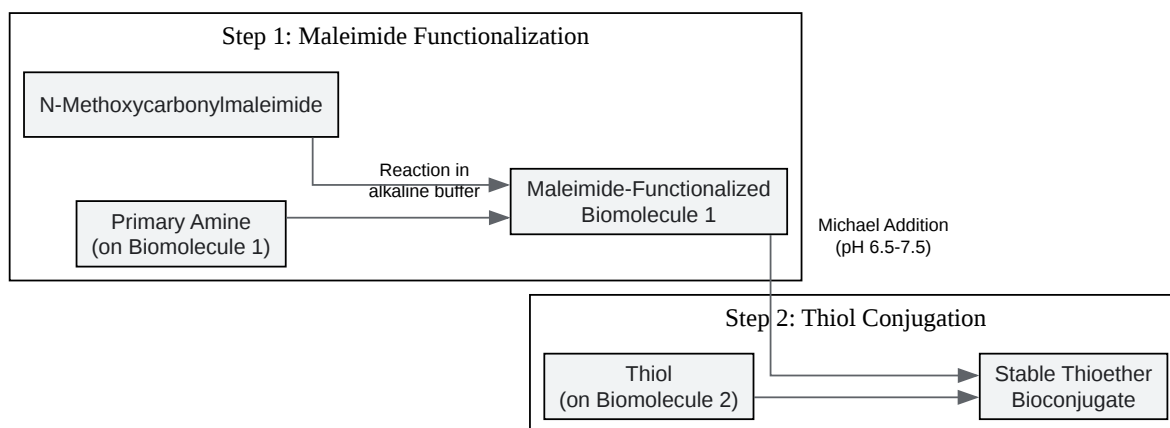
- Dissolve the maleimide and the diene (e.g., cyclopentadiene) in a suitable solvent.
- The reaction can often be performed at room temperature, although heating may be required for less reactive dienes.
- The reaction progress can be monitored by TLC or NMR spectroscopy.
- Upon completion, the solvent is removed, and the product can be purified by recrystallization or column chromatography. The endo adduct is often the kinetic product, while the exo adduct may be the thermodynamically favored product.^[6]

Key Applications and Reaction Mechanisms

N-Methoxycarbonylmaleimide is a valuable reagent in several areas of chemical synthesis and biotechnology. Its reactivity is centered around the electron-deficient double bond of the maleimide ring.

Bioconjugation

The most prominent application of **N-Methoxycarbonylmaleimide** is in bioconjugation. It serves as an efficient reagent for the introduction of a maleimide moiety onto a biomolecule containing a primary amine. This maleimide-functionalized biomolecule can then be selectively reacted with a thiol-containing molecule, such as a cysteine residue in a protein, to form a stable thioether linkage. This two-step process is a cornerstone of antibody-drug conjugate (ADC) development and the fluorescent labeling of proteins.

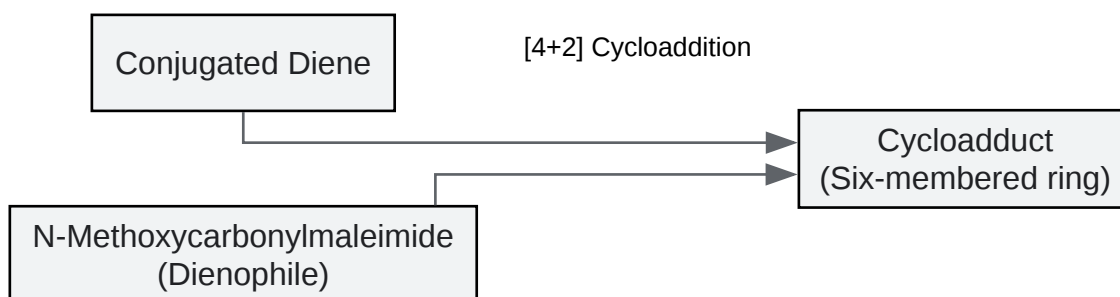


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Bioconjugation workflow using **N-Methoxycarbonylmaleimide**.

Diels-Alder Reaction

The electron-deficient double bond of the maleimide ring makes it an excellent dienophile in Diels-Alder reactions. This [4+2] cycloaddition reaction with a conjugated diene provides a powerful method for the stereospecific synthesis of six-membered rings, which are common scaffolds in natural products and pharmaceuticals.



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General scheme of a Diels-Alder reaction.

Quantitative Data Summary

The following table summarizes key quantitative data related to the reactions of maleimides. It is important to note that reaction rates and yields are highly dependent on the specific substrates and reaction conditions.

Parameter	Value	Conditions	Reference
Thiol-Maleimide Reaction Rate Constant	$\sim 10^3 - 10^4 \text{ M}^{-1}\text{s}^{-1}$	pH 7.0 - 7.4, 25°C	--INVALID-LINK--
Amine to Maleimide Conversion Time	30-60 minutes	Alkaline conditions	--INVALID-LINK--
Thiol-Maleimide Reaction Selectivity (Thiol vs. Amine)	~ 1000 -fold faster with thiols	pH 7.0	--INVALID-LINK--
Yield of N-Aryl Maleimide Synthesis	75-80% (crude)	Acetic anhydride, sodium acetate	--INVALID-LINK--
Yield of Maleimide-Thiol Adducts	80-96%	Analytical scale	--INVALID-LINK--
Diels-Alder Reaction Yield (MeCp & MA)	>80%	Neat, ice bath	--INVALID-LINK--

Conclusion

N-Methoxycarbonylmaleimide is a highly effective and versatile reagent for chemical synthesis and bioconjugation. Its ability to efficiently convert primary amines to maleimides provides a crucial tool for the site-specific modification of biomolecules. The subsequent selective reaction of the maleimide with thiols allows for the formation of stable covalent linkages, which is fundamental to the development of antibody-drug conjugates, protein labeling, and other advanced biotechnological applications. Furthermore, its utility as a dienophile in Diels-Alder reactions underscores its importance in synthetic organic chemistry for the construction of complex cyclic systems. The detailed protocols and quantitative data

provided in this guide serve as a valuable resource for researchers and scientists leveraging the unique reactivity of **N-Methoxycarbonylmaleimide** in their work.

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